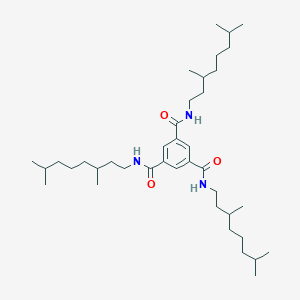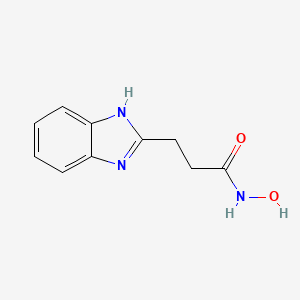
1H-Benzimidazole-2-propanamide, N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-propanamide, N-hydroxy- is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-propanamide, N-hydroxy- typically involves the condensation of benzimidazole derivatives with appropriate amides and hydroxylamine. One common method includes the reaction of 1H-benzimidazole-2-carboxylic acid with propanamide in the presence of a dehydrating agent, followed by the introduction of a hydroxyl group using hydroxylamine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Benzimidazole-2-propanamide, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-propanamide, N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Due to its structural similarity to nucleotides, it is being explored for its potential antiviral, antibacterial, and anticancer properties.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-propanamide, N-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. It may also interact with DNA or RNA, disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1H-Benzimidazole-2-propanamide, N-hydroxy- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxamide: Similar in structure but lacks the hydroxyl group, leading to different chemical reactivity and biological activity.
1H-Benzimidazole-2-thiol: Contains a thiol group instead of a hydroxyl group, which significantly alters its chemical properties and applications.
1H-Benzimidazole-2-yl hydrazones: These compounds have shown combined antiparasitic and antioxidant activity, highlighting the versatility of benzimidazole derivatives
The uniqueness of 1H-Benzimidazole-2-propanamide, N-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
143949-73-9 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C10H11N3O2/c14-10(13-15)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4,15H,5-6H2,(H,11,12)(H,13,14) |
InChI Key |
KZPMSEVHEAMHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


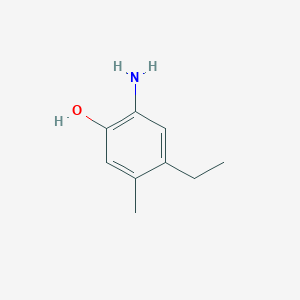
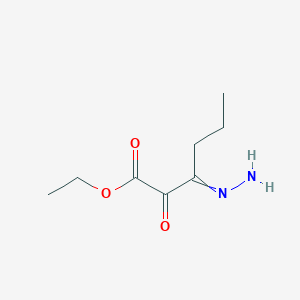
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
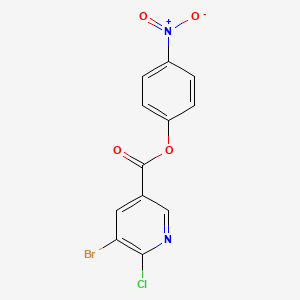
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
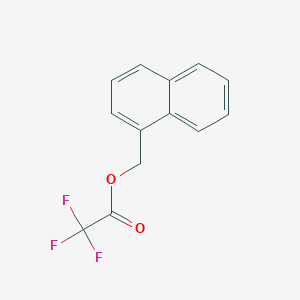
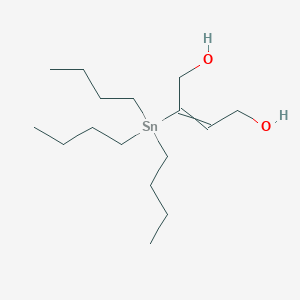
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
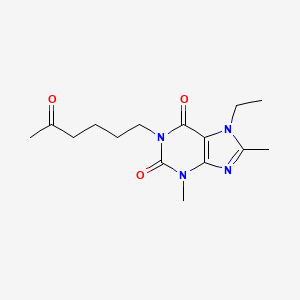
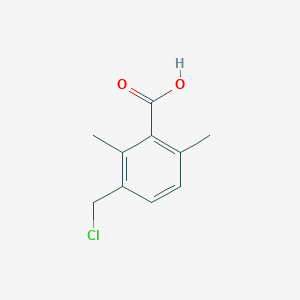
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
